molecular formula C17H17FO B1327728 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone CAS No. 898755-02-7

3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone

Cat. No. B1327728
M. Wt: 256.31 g/mol
InChI Key: WKAUFFAUMRRNTG-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,6-dimethylphenol . Phenols are aromatic compounds that contain a hydroxyl group (-OH) attached to a carbon atom in a benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2,6-dimethylphenol can be synthesized through methods like selective phenol methylation .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . These studies reveal various electro-physical and chemical properties of the compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2,6-dimethylphenol have been studied . These compounds are typically solid at room temperature and have specific melting and boiling points. They may also exhibit specific optical properties.

Scientific Research Applications

Polymerization and Material Properties

  • Electroactive Poly(Arylene Sulphide) Development : The electro-oxidative polymerization of compounds related to 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone, such as 3,5-dimethylthiophenol, has been utilized to create poly(2,6-dimethylphenylene sulphide) with semi-conductivity and electrochemical response properties (Yamamoto et al., 1992).

  • Synthesis of Photosensitive and Thermosetting Polymers : Research has led to the development of photosensitive and thermosetting polymers based on poly[2,6-di(3-methyl-2-butenyl)phenol-co-2,6-dimethyl-phenol] for various industrial applications (Matsumoto et al., 2005).

  • Creation of Poly(Phenylene Oxides) and Poly(Arylene Ethers) : The oxidative polymerization of similar compounds to 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone, like 2,6-dimethylphenol, produces polyphenylene oxides widely used in various blends with other polymers (Hay, 1999).

Spectrofluorometric and Photochemical Applications

  • Spectrofluorometric Analysis : The chemical relatives of 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone, such as 2,6-dimethylphenol, are used in novel spectrofluorometric methods for detecting fluorophore intermediates in photo-degradation processes (Ma, Liu, & Cai, 1999).

Chemical Synthesis and Interaction Studies

  • Synthesis of Phenol Derivatives : Derivatives of phenols related to 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone have been synthesized, showcasing their antioxidant capacity and radical scavenging activity in various in vitro methodologies (Gülçin & Daştan, 2007).

  • Rhodium-Mediated Bond Activation : Research involving the reaction of compounds similar to 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone with rhodium complexes has provided insights into C–C bond activation and the behavior of alkyl groups in these reactions (Baksi et al., 2007).

Safety And Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed, inhaled, or if they come into contact with skin . They may also be corrosive and extremely destructive to tissue of the mucous membranes, upper respiratory tract, eyes, and skin .

Future Directions

Research into similar compounds continues to be an active area of study. For example, N-Heterocyclic carbene–carbodiimide (NHC–CDI) betaine adducts are being explored for their potential applications .

properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-6-5-7-13(2)14(12)10-11-17(19)15-8-3-4-9-16(15)18/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAUFFAUMRRNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644800
Record name 3-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone

CAS RN

898755-02-7
Record name 1-Propanone, 3-(2,6-dimethylphenyl)-1-(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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